
4-O-|A-D-Galactopyranosyl-D-mannose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-β-D-Galactopyranosyl-D-mannose-13C is a compound that is labeled with the stable isotope carbon-13 (13C). This compound is a derivative of 4-O-β-D-Galactopyranosyl-D-mannose, which is a disaccharide composed of galactose and mannose. The 13C labeling is often used in scientific research to trace and quantify the compound in various biochemical and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-β-D-Galactopyranosyl-D-mannose-13C typically involves the incorporation of 13C into the galactose or mannose units. This can be achieved through enzymatic or chemical methods. One common approach is the use of cellobiose 2-epimerase to convert lactose into epilactose, which can then be labeled with 13C . The reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the disaccharide structure.
Industrial Production Methods
Industrial production of 4-O-β-D-Galactopyranosyl-D-mannose-13C may involve large-scale fermentation processes using microorganisms that can incorporate 13C into their metabolic pathways. This method ensures a consistent and high yield of the labeled compound. The fermentation broth is then purified to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-β-D-Galactopyranosyl-D-mannose-13C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the disaccharide into its corresponding alditols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various catalysts and solvents can be used depending on the desired substitution.
Major Products
Oxidation: Produces aldonic acids.
Reduction: Produces alditols.
Substitution: Produces various substituted derivatives.
Applications De Recherche Scientifique
4-O-β-D-Galactopyranosyl-D-mannose-13C has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the role of carbohydrates in cellular processes.
Medicine: Used in drug development to track the pharmacokinetics and pharmacodynamics of carbohydrate-based drugs.
Industry: Employed in the production of prebiotics and functional foods.
Mécanisme D'action
The mechanism of action of 4-O-β-D-Galactopyranosyl-D-mannose-13C involves its incorporation into metabolic pathways where it can be traced using 13C NMR spectroscopy. This allows researchers to study the metabolic fate of the compound and its interactions with various enzymes and cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide used in food and pharmaceutical industries.
Epilactose (4-O-β-D-Galactopyranosyl-D-mannose): An epimer of lactose with prebiotic properties.
Uniqueness
4-O-β-D-Galactopyranosyl-D-mannose-13C is unique due to its 13C labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic pathways and interactions of carbohydrates is crucial .
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
343.29 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1/i12+1 |
Clé InChI |
DKXNBNKWCZZMJT-JHXUKNOMSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




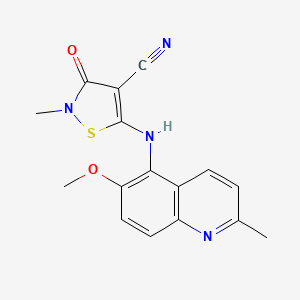
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
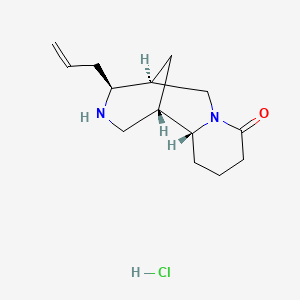

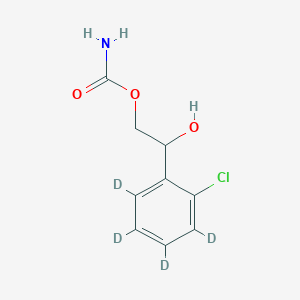


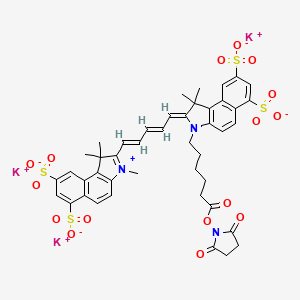
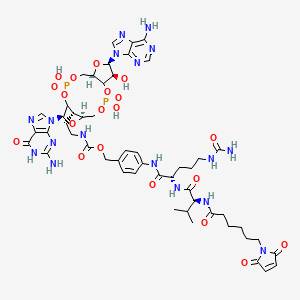

![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

